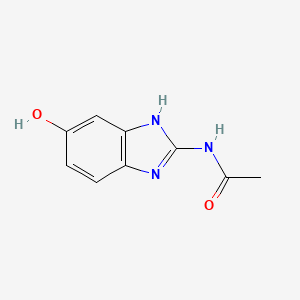
N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide is a compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities This particular compound features a benzimidazole core with a hydroxy group at the 6-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide typically involves the reaction of 6-hydroxybenzimidazole with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the benzimidazole attacks the acylating agent, forming the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(6-oxo-1H-benzimidazol-2-yl)acetamide.
Reduction: Formation of N-(6-hydroxy-1H-benzimidazol-2-yl)ethylamine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antiparasitic properties, showing promise against various pathogens.
Medicine: Studied for its potential as an antioxidant and anti-inflammatory agent, with possible applications in treating diseases associated with oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1H-benzimidazol-2-yl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group, which may alter its biological activity.
N-(6-chloro-1H-benzimidazol-2-yl)acetamide: Contains a chloro group, which can enhance its antimicrobial properties but may also increase toxicity.
N-(6-aminobenzimidazol-2-yl)acetamide:
Uniqueness
N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This functional group allows for various modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3O2/c1-5(13)10-9-11-7-3-2-6(14)4-8(7)12-9/h2-4,14H,1H3,(H2,10,11,12,13) |
InChI Key |
IZLMKPTXRGBSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















